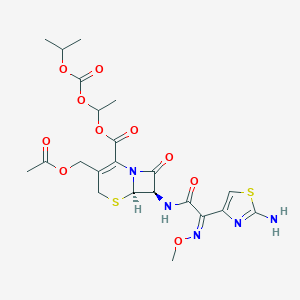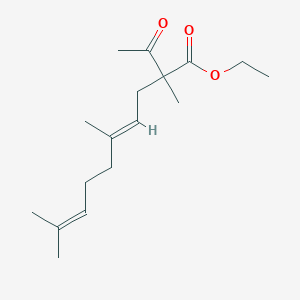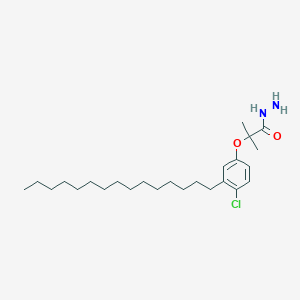
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPMPH and is a hydrazide derivative of propanoic acid.
Wirkmechanismus
The exact mechanism of action of CPMPH is still under investigation. However, studies have suggested that CPMPH exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. CPMPH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
CPMPH has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, CPMPH has been shown to inhibit cell growth and induce apoptosis. CPMPH has also been shown to inhibit the growth of weeds by inhibiting the activity of certain enzymes involved in plant growth and development. In addition, CPMPH has been shown to exhibit surfactant and emulsifying properties in material science.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CPMPH in lab experiments is its potential as a chemotherapeutic agent against cancer cells. CPMPH has also been shown to exhibit potent herbicidal activity, making it a potential candidate for use as a herbicide. However, one of the limitations of using CPMPH in lab experiments is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of CPMPH. One potential direction is the further investigation of its potential as a chemotherapeutic agent against cancer cells. Another potential direction is the study of its potential use as a herbicide in agriculture. In addition, further studies are needed to investigate the toxicity and safety of CPMPH in humans and animals.
Synthesemethoden
The synthesis of CPMPH involves the reaction of 4-chloro-3-pentadecylphenol with 2-bromo-2-methylpropanoic acid followed by the reaction with hydrazine hydrate. The product obtained is further purified using column chromatography to obtain CPMPH in a pure form.
Wissenschaftliche Forschungsanwendungen
CPMPH has been extensively studied for its potential applications in various fields such as drug discovery, agriculture, and material science. In drug discovery, CPMPH has been shown to exhibit promising activity against cancer cells and has been studied as a potential chemotherapeutic agent. In agriculture, CPMPH has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, CPMPH has been studied for its potential use as a surfactant and emulsifier.
Eigenschaften
CAS-Nummer |
124237-29-2 |
|---|---|
Produktname |
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide |
Molekularformel |
C25H43ClN2O2 |
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C25H43ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)30-25(2,3)24(29)28-27/h18-20H,4-17,27H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
BWYOPJDHMNXIJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
Andere CAS-Nummern |
124237-29-2 |
Synonyme |
2-(4-chloro-3-pentadecyl-phenoxy)-2-methyl-propanehydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
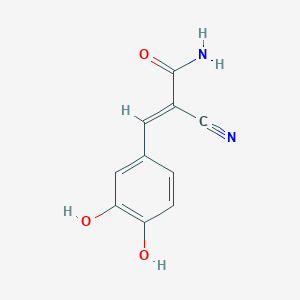
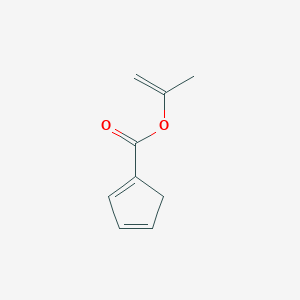
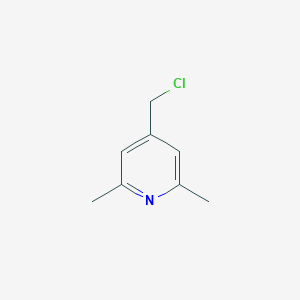
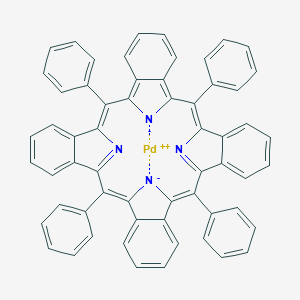
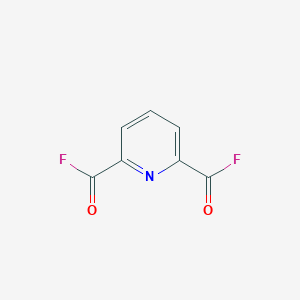
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)

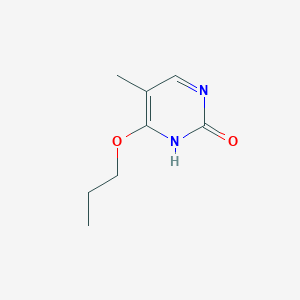
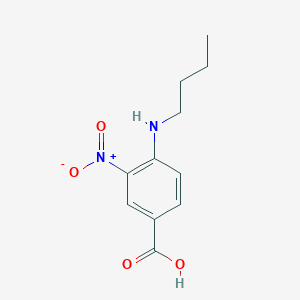
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
